

N-Nitrosoglyphosate Sodium: A Toxicological Profile and Technical Guide

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Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: *B3329239*

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A comprehensive overview for researchers, scientists, and drug development professionals on the toxicological characteristics of **N-Nitrosoglyphosate sodium**, a notable impurity of the widely used herbicide glyphosate.

Executive Summary

N-Nitrosoglyphosate sodium is a chemical compound of significant interest to the scientific and regulatory communities due to its classification as a nitrosamine, a class of compounds known for their carcinogenic potential. As a synthetic impurity and degradation product of glyphosate, the world's most used herbicide, its toxicological profile is of paramount importance for assessing the overall safety of glyphosate-based products. This technical guide provides a detailed examination of the available toxicological data on **N-Nitrosoglyphosate sodium**, outlines key experimental protocols for its assessment, and discusses its potential metabolic pathways and mechanisms of toxicity. Due to a notable scarcity of direct toxicological studies on **N-Nitrosoglyphosate sodium**, this profile heavily relies on established knowledge of N-nitroso compounds as a class to infer potential hazards and guide future research.

Chemical and Physical Properties

N-Nitrosoglyphosate sodium is the sodium salt of N-Nitrosoglyphosate. A clear understanding of its chemical and physical properties is fundamental to any toxicological assessment.

Property	Value	Source
Chemical Name	Sodium; [carboxymethyl(nitroso)amino] methyl-hydroxyphosphinate	PubChem
CAS Number	56516-71-3	CymitQuimica
Molecular Formula	C ₃ H ₆ N ₂ NaO ₆ P	PubChem
Molecular Weight	220.05 g/mol	PubChem
Appearance	Neat (form not specified)	CymitQuimica

Toxicological Data

Direct and specific toxicological data for **N-Nitrosoglyphosate sodium** are largely unavailable in the public domain. Regulatory limits have been established for its presence in technical glyphosate, reflecting the concern over its potential toxicity as a nitrosamine. The U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have set a maximum limit of 1 ppm for N-Nitrosoglyphosate in glyphosate formulations[1][2]. This limit is based on the broader understanding of the risks associated with N-nitroso compounds.

Acute, Sub-chronic, and Chronic Toxicity

Quantitative data from acute, sub-chronic, or chronic toxicity studies specifically for **N-Nitrosoglyphosate sodium**, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not readily available in published literature or regulatory databases. The toxicological assessment of glyphosate itself has been extensive, but these studies may not fully account for the specific toxicokinetics and toxicodynamics of its N-nitroso derivative.

Genotoxicity and Carcinogenicity

N-nitroso compounds as a class are well-established as genotoxic and carcinogenic agents[3][4]. Their carcinogenicity is linked to their metabolic activation into reactive electrophilic species that can alkylate DNA, leading to mutations if not repaired[5]. While direct carcinogenicity bioassays on **N-Nitrosoglyphosate sodium** have not been identified in the public literature, its chemical structure strongly suggests a potential for such activity.

Recent reviews of genotoxicity assays on glyphosate-based herbicides have shown mixed results, with some studies indicating positive genotoxic effects, particularly in formulated products[6][7]. However, it is often difficult to attribute these effects to a single component, such as N-Nitrosoglyphosate, which is present at very low levels.

Metabolic Pathways and Mechanism of Toxicity

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver[5][8].

Proposed Metabolic Activation of N-Nitrosoglyphosate

Based on the general mechanism for N-nitrosamine metabolism, a proposed pathway for N-Nitrosoglyphosate is outlined below. This pathway involves enzymatic hydroxylation at the α -carbon position, leading to the formation of an unstable intermediate that can ultimately generate a reactive carbocation capable of DNA alkylation.



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Caption: Proposed metabolic activation pathway of N-Nitrosoglyphosate.

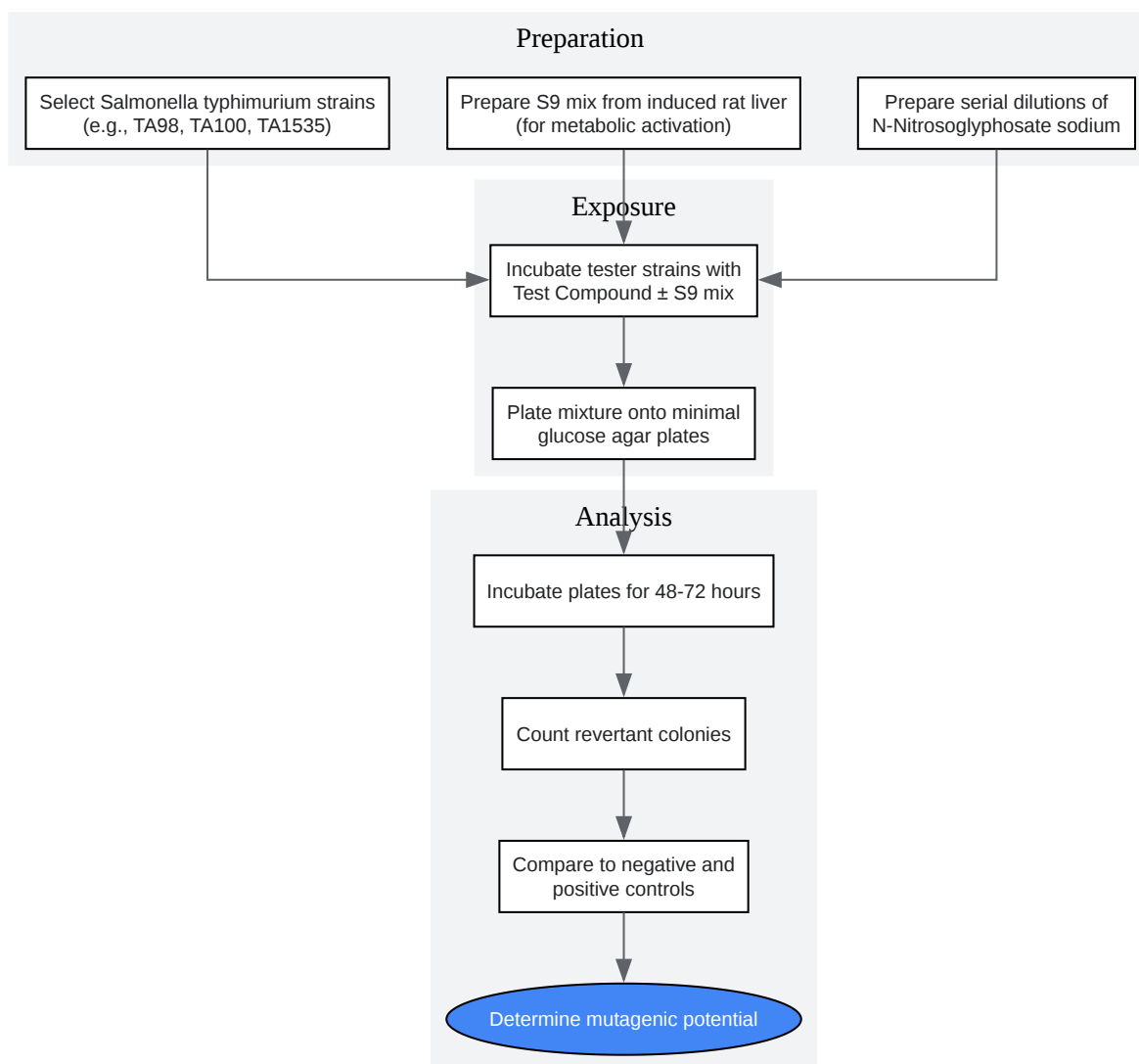
This proposed pathway highlights the potential for N-Nitrosoglyphosate to act as a pro-carcinogen, requiring metabolic activation to exert its genotoxic effects.

Experimental Protocols for Toxicological Assessment

To address the current data gap, a battery of standardized toxicological assays is necessary. The following sections detail the methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.



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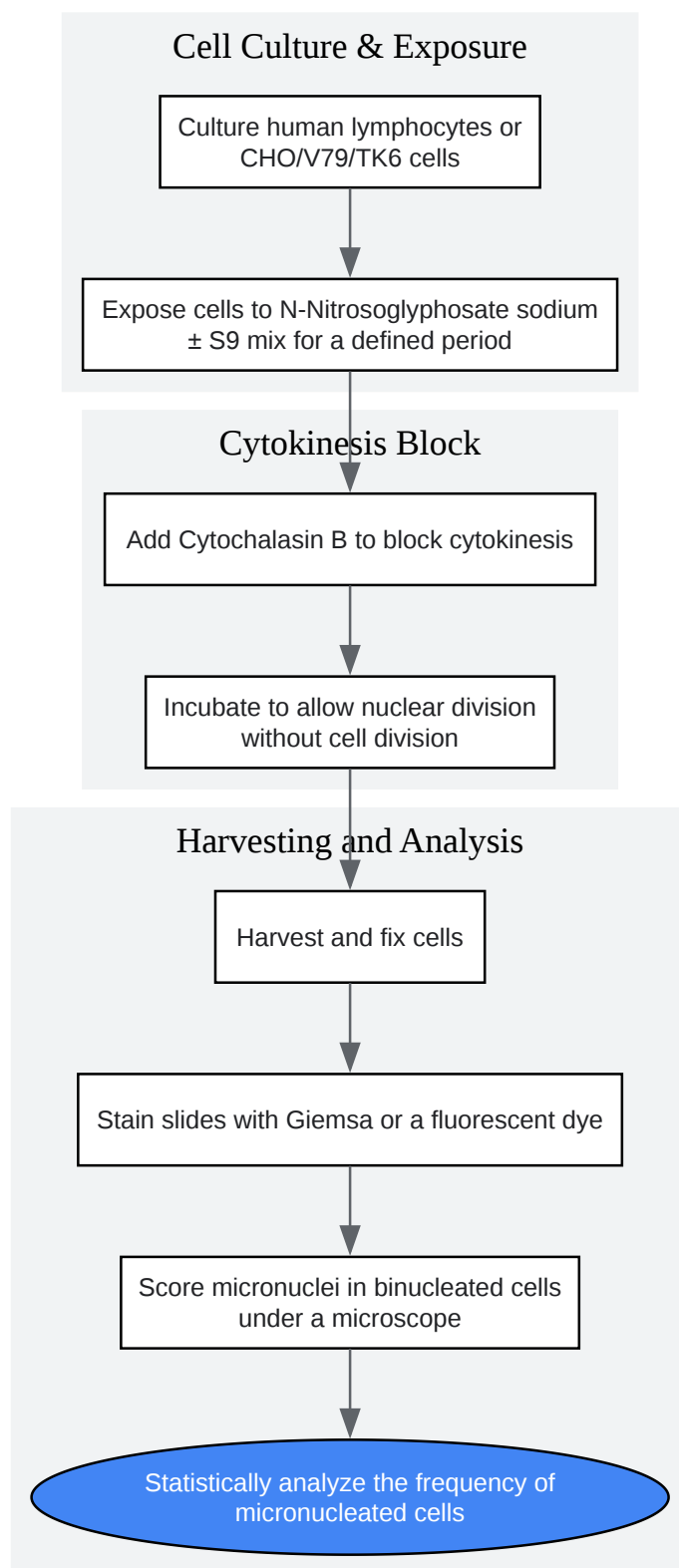
Caption: Workflow for the Ames Test.

Protocol Details:

- **Tester Strains:** Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA(pKM101) are commonly used to detect different types of mutations.
- **Metabolic Activation:** An S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone) is used to simulate mammalian metabolism.
- **Procedure:** The test compound, bacterial culture, and S9 mix (or buffer for non-activation assays) are pre-incubated. This mixture is then added to molten top agar and poured onto minimal glucose agar plates.
- **Data Analysis:** A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage or aneuploidy.



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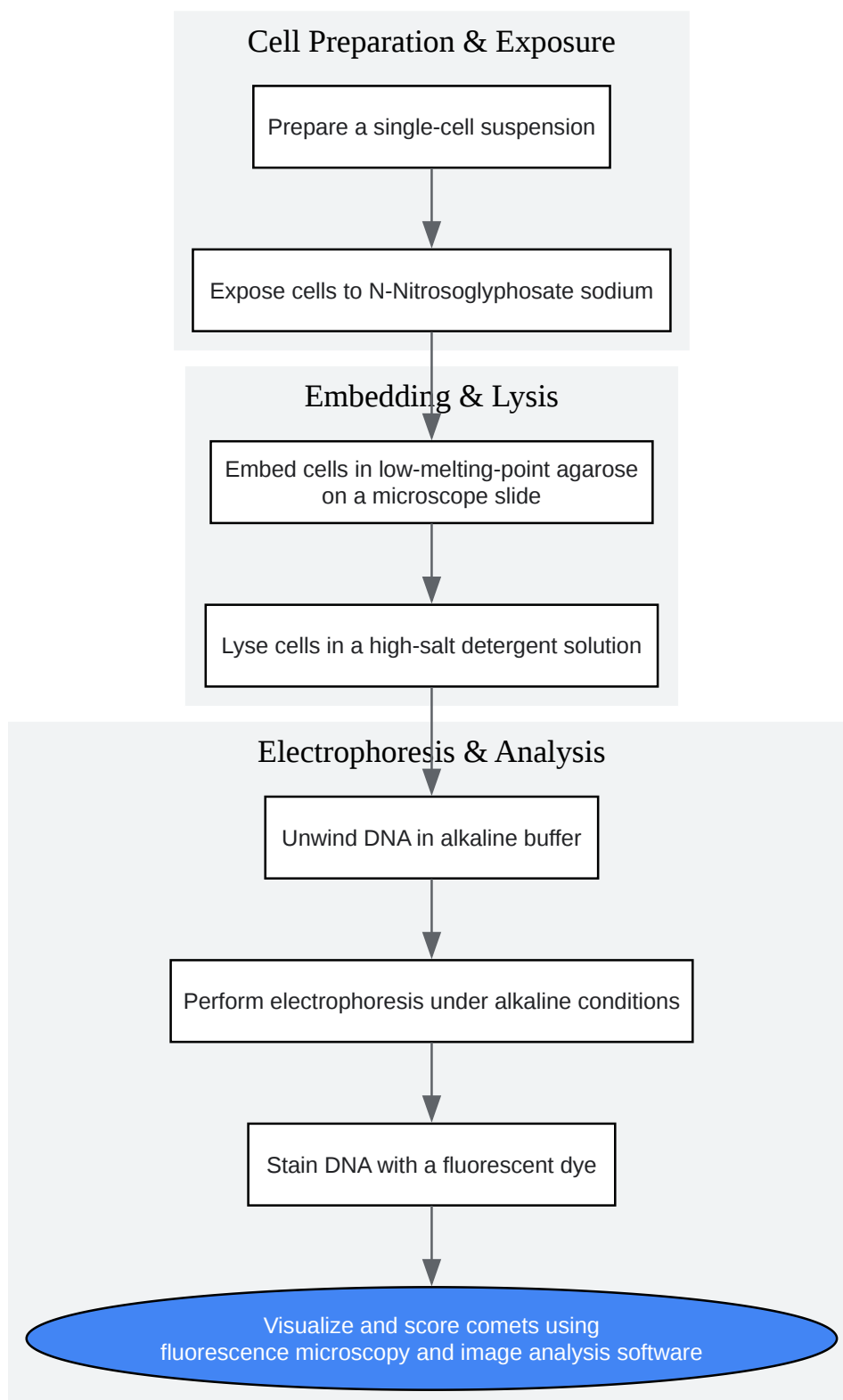
Caption: Workflow for the in vitro Micronucleus Assay.

Protocol Details:

- **Cell Lines:** Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.
- **Treatment:** Cells are treated with various concentrations of the test substance, with and without metabolic activation (S9).
- **Cytokinesis Block:** Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
- **Scoring:** Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in a population of binucleated cells.
- **Endpoint:** A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.



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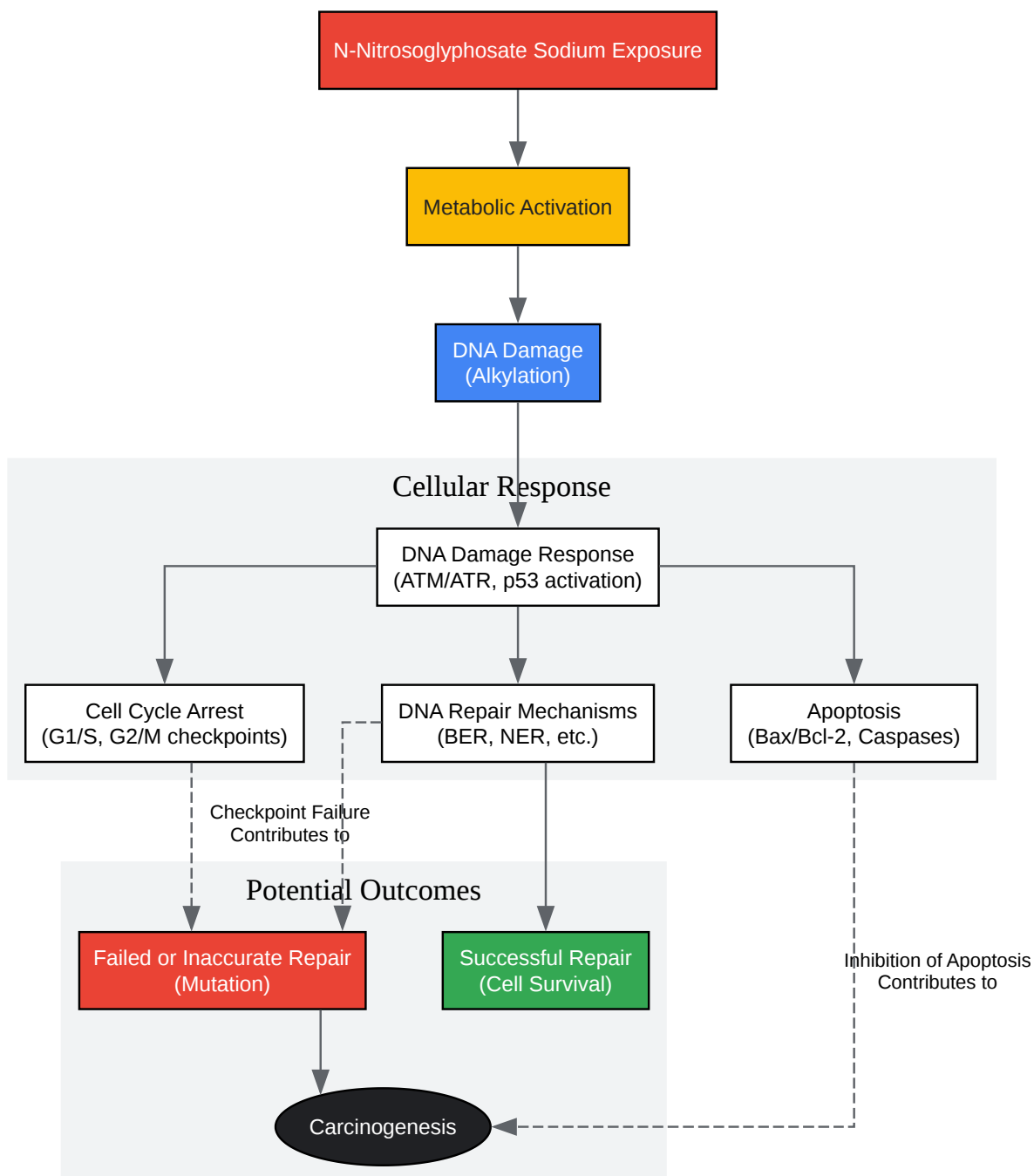
Caption: Workflow for the Comet Assay.

Protocol Details:

- **Cell Preparation:** A single-cell suspension is prepared from the target tissue or cell culture.
- **Lysis:** The cell membrane and cytoplasm are lysed, leaving the nuclear material (nucleoid).
- **Electrophoresis:** Under alkaline conditions ($\text{pH} > 13$), DNA with strand breaks relaxes and migrates out of the nucleoid during electrophoresis, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.
- **Analysis:** Comets are visualized by fluorescence microscopy after staining with a DNA-binding dye (e.g., ethidium bromide, SYBR Green). Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways Potentially Affected

Based on the known mechanisms of N-nitroso compounds and the cellular responses to DNA damage, several signaling pathways are likely to be perturbed by **N-Nitrosoglyphosate sodium** exposure.



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Caption: Potential signaling pathways affected by **N-Nitrosoglyphosate sodium**.

Exposure to genotoxic agents like **N-Nitrosoglyphosate sodium** is expected to activate the DNA damage response (DDR) pathway. Key proteins such as ATM and ATR are activated in response to DNA lesions, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or induce apoptosis if the damage is too severe to be repaired. Chronic exposure and failure of these protective mechanisms can lead to the accumulation of mutations and ultimately contribute to carcinogenesis.

Conclusion and Future Directions

The toxicological profile of **N-Nitrosoglyphosate sodium** is currently incomplete, with a significant reliance on data from the broader class of N-nitroso compounds. While its presence in glyphosate is regulated to low levels, the potential for long-term health effects from chronic, low-level exposure warrants further investigation.

Key research priorities should include:

- **Standardized Toxicity Testing:** Conducting a full battery of in vitro and in vivo toxicity studies, including acute, sub-chronic, and chronic toxicity, as well as comprehensive genotoxicity and carcinogenicity bioassays.
- **Metabolic Studies:** Elucidating the specific metabolic pathways of **N-Nitrosoglyphosate sodium** in relevant biological systems to confirm its activation to reactive intermediates.
- **Mechanistic Studies:** Investigating the specific types of DNA adducts formed and the cellular signaling pathways that are perturbed upon exposure.

A thorough understanding of the toxicological profile of **N-Nitrosoglyphosate sodium** is essential for a complete and accurate risk assessment of glyphosate-based products and for ensuring human and environmental safety.

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